![molecular formula C11H17N3O B2534257 3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197640-26-7](/img/structure/B2534257.png)
3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazole, a type of heterocyclic compound. The 1,2,4-triazole core is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s substituted with cyclobutyl, cyclopropylmethyl, and methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-triazole core with the aforementioned substitutions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Triazole Derivatives
Triazole derivatives, including compounds with cyclobutyl and cyclopropylmethyl groups, are pivotal in the development of new synthetic methodologies. The study by Tornøe, Christensen, and Meldal (2002) showcases the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method is highly efficient and compatible with solid-phase peptide synthesis, demonstrating the versatility of triazole derivatives in peptide modification and drug design Peptidotriazoles on solid phase.
Advanced Materials and Polymers
The development of novel polymers incorporating triazole units is an area of significant interest. Zhu et al. (2006) described the synthesis and characterization of a new class of poly(alkyl aryl) ethers containing triazolyl and perfluorocyclobutyl units. These polymers were prepared using Huisgen's 1,3-dipolar cycloaddition, exhibiting good thermal stability and solubility in organic solvents, underscoring the potential of triazole derivatives in the creation of advanced materials with desirable properties Novel perfluorocyclobutyl (PFCB)-containing polymers formed by click chemistry.
Molecular Structures and Crystallography
Investigations into the molecular and crystal structures of triazole derivatives offer insights into their chemical behavior and potential applications. Boechat et al. (2010) analyzed the crystal and molecular structures of two triazole derivatives, revealing significant delocalization of π-electron density within the triazole ring and supramolecular chain formation in the solid state. Such structural analyses are crucial for understanding the reactivity and interaction patterns of these compounds, facilitating their application in various scientific domains Crystal and Molecular Structures of Two Triazole Derivatives.
Green Chemistry and Catalysis
The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using environmentally friendly protocols exemplifies the role of triazole derivatives in promoting green chemistry. Singh et al. (2013) reported a novel DBU–water system for synthesizing these compounds under mild conditions, showcasing the efficiency and environmental benefits of using less hazardous reagents and solvents Synthesis of biologically as well as industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a highly efficient, green and recyclable DBU–H2O catalytic system.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-(cyclopropylmethyl)-4-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-10(9-3-2-4-9)12-14(11(13)15)7-8-5-6-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCCKRNQXCKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(cyclopropylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.